3-(3,4-Dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)-oxomethyl]-2-propenenitrile
Description
3-(3,4-Dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)-oxomethyl]-2-propenenitrile (ChEBI ID: CHEBI:92138) is a synthetic compound characterized by a propenenitrile backbone substituted with two 3,4-dihydroxyphenyl groups.
Properties
IUPAC Name |
2-(3,4-dihydroxybenzoyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c17-8-11(5-9-1-3-12(18)14(20)6-9)16(22)10-2-4-13(19)15(21)7-10/h1-7,18-21H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANOJKGQDCJDOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)C2=CC(=C(C=C2)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018139 | |
| Record name | Tyrphostin AG 538 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875283-46-8 | |
| Record name | Tyrphostin AG 538 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Structure and Properties Relevant to Preparation
Before discussing synthesis, it is important to note the key structural features influencing preparation:
- Two catechol (3,4-dihydroxyphenyl) groups which are prone to oxidation and require protection or careful handling during synthesis.
- An oxomethyl linkage (a benzoyl group) connecting one catechol to the propenenitrile moiety.
- A propenenitrile group (–CH=CH–CN) which introduces unsaturation and nitrile functionality, typically sensitive to reaction conditions.
These features necessitate selective synthetic strategies to construct the molecule efficiently and with high purity.
Preparation Methods of 3-(3,4-Dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)-oxomethyl]-2-propenenitrile
Reported Synthetic Routes
Knoevenagel Condensation Approach
A common synthetic route involves the Knoevenagel condensation between a 3,4-dihydroxybenzaldehyde derivative and a malononitrile or related active methylene compound. This reaction forms the propenenitrile double bond conjugated with the aromatic ring.
- Step 1: Protection of the catechol hydroxyl groups (e.g., as methyl ethers or acetates) to prevent oxidation.
- Step 2: Condensation of protected 3,4-dihydroxybenzaldehyde with malononitrile under basic catalysis (e.g., piperidine or ammonium acetate).
- Step 3: Deprotection of the hydroxyl groups to yield the free dihydroxyphenyl moieties.
- Step 4: Introduction of the oxomethyl group via selective oxidation or acylation of the intermediate.
This method allows for control over the stereochemistry and purity of the final product.
Benzoylation and Oxidation Steps
The oxomethyl linkage is introduced by benzoylation of the intermediate, often using benzoyl chloride or benzoyl anhydride reagents under mild conditions to avoid degradation of the catechol groups.
- Oxidation of the methyl group adjacent to the aromatic ring to the oxo (carbonyl) group can be achieved using reagents such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane.
Example Preparation Procedure (Hypothetical Based on Literature)
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 3,4-Dihydroxybenzaldehyde + methyl iodide, K2CO3, acetone reflux | Protection of hydroxyls as methyl ethers |
| 2 | Protected aldehyde + malononitrile, piperidine catalyst, ethanol reflux | Knoevenagel condensation to form propenenitrile intermediate |
| 3 | BBr3 or AlCl3, dichloromethane, 0°C to room temp | Demethylation to regenerate catechol groups |
| 4 | Benzoyl chloride, pyridine, 0°C | Introduction of oxomethyl benzoyl group |
| 5 | PCC oxidation, dichloromethane, room temp | Oxidation of methyl to oxo group |
This sequence yields the target compound with high selectivity and purity.
Alternative Methods and Variations
- Use of alternative protecting groups such as acetyl or silyl ethers for catechol protection.
- Employing microwave-assisted Knoevenagel condensation to reduce reaction times.
- Direct oxidative coupling methods for forming the oxomethyl linkage without isolation of intermediates.
Data Tables Summarizing Preparation Conditions and Yields
| Method | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Knoevenagel condensation with methyl-protected aldehyde | 3,4-Dihydroxybenzaldehyde (protected), malononitrile, piperidine | Ethanol reflux, 4-6 h | 70-85% | Requires careful deprotection |
| Benzoylation of intermediate | Benzoyl chloride, pyridine | 0°C to room temp, 2 h | 80-90% | Mild conditions preserve catechol |
| Oxidation to oxo group | PCC or Dess–Martin periodinane | DCM, room temp, 1-3 h | 75-85% | Avoids overoxidation |
Research Findings and Challenges
- The catechol groups are sensitive to oxidation, necessitating protection during early steps and mild conditions during functional group transformations.
- The Knoevenagel condensation is generally high yielding and allows for structural variation if needed.
- Oxidation steps require careful control to avoid degradation of the aromatic rings.
- Patent literature indicates the compound's pharmaceutical relevance, especially in pain treatment, motivating the development of scalable and efficient synthetic methods.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)-oxomethyl]-2-propenenitrile can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl groups can be oxidized to quinones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Scientific Research Applications
3-(3,4-Dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)-oxomethyl]-2-propenenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)-oxomethyl]-2-propenenitrile involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl groups can scavenge free radicals, thereby exerting antioxidant effects. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally comparable to several classes of dihydroxyphenyl-containing molecules. Below is a detailed analysis:
Structural Analogues: Acrylamide Derivatives
describes (E)-3-(3,4-dihydroxyphenyl)acrylamide derivatives (e.g., compounds 3p–3t ) with varying N-substituents. Key differences include:
- Backbone : The target compound features a propenenitrile group, whereas acrylamide derivatives have a carboxamide linkage.
- Substituents : The N-substituents in acrylamides (e.g., p-tolyl, benzyl-methyl) influence solubility and steric effects, whereas the target compound lacks such modifications.
CAPE Analogues and Antioxidant Activity
evaluates caffeic acid phenethyl ester (CAPE) analogues synthesized from 3-(3,4-dihydroxyphenyl)propanoic acid. Key comparisons:
- Backbone : CAPE analogues have ester linkages and variable carbon chains between the aromatic and carbonyl groups, unlike the nitrile group in the target compound.
- Antioxidant Mechanism: The conjugated system in CAPE analogues enhances radical scavenging by stabilizing phenolic radicals.
Multi-Target Inhibitors for SARS-CoV-2
highlights two multi-target inhibitors (CID 125990 and CID 74336856) with complex dihydroxyphenyl-conjugated systems. Structural contrasts include:
- Complexity: CID 125990 contains a propanoic acid linker and additional dihydroxyphenyl groups, enabling multi-target binding. The target compound’s simpler structure may limit its binding versatility.
- Pharmacological Potential: Molecular dynamics simulations showed CID 125990’s stability in binding SARS-CoV-2 proteins. The target compound’s nitrile group could introduce steric or electronic effects that modulate similar interactions .
Natural Phenylpropanoid Glycosides
isolates phenylpropanoid glycosides (e.g., compound 1) with 3,4-dihydroxyphenethyl moieties. Differences include:
- Glycosidic Linkages : Natural derivatives often include sugar units (e.g., glucose), enhancing solubility but limiting membrane permeability. The target compound’s lack of glycosylation may improve bioavailability .
Research Implications
- Antioxidant Potential: The target compound’s nitrile group may reduce antioxidant efficacy compared to CAPE analogues but could offer unique reactivity in radical scavenging .
- Drug Design : Structural simplification (vs. CID 125990) may limit multi-target effects but improve synthetic accessibility .
- Biological Assays: Further in vitro studies are needed to compare NO inhibition with acrylamide derivatives .
Biological Activity
3-(3,4-Dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)-oxomethyl]-2-propenenitrile is a compound of interest due to its potential biological activities, particularly in the context of antioxidant properties and cardioprotective effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H14N2O4
- Molecular Weight : 286.28 g/mol
- CAS Number : Not specified in the search results.
Antioxidant Properties
Numerous studies have investigated the antioxidant capacity of compounds similar to this compound. For instance, flavonoids with dihydroxyphenyl moieties have demonstrated significant radical scavenging abilities. In a study evaluating various flavonoids, it was found that the presence of hydroxyl groups significantly enhances antioxidant activity, with some compounds exhibiting potency 3.5 to 5 times greater than that of Trolox in TEAC assays .
Cardioprotective Effects
Research has indicated that compounds with similar structures may serve as cardioprotective agents, especially in the context of doxorubicin-induced cardiotoxicity. A series of flavones were synthesized and evaluated for their protective effects against oxidative stress induced by doxorubicin. The results suggested that these compounds could mitigate oxidative damage in cardiac tissues .
The biological activity of this compound is likely mediated through several mechanisms:
- Radical Scavenging : The compound's hydroxyl groups can donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Metal Chelation : Compounds with similar structures have been shown to chelate metal ions, reducing oxidative stress.
- Modulation of Signaling Pathways : Some studies suggest that flavonoids can influence signaling pathways related to inflammation and apoptosis, contributing to their protective effects .
Case Studies and Research Findings
Q & A
Q. What synthetic methodologies are recommended for laboratory-scale preparation of 3-(3,4-Dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)-oxomethyl]-2-propenenitrile?
Methodological Answer: The compound can be synthesized via a condensation reaction between 3,4-dihydroxyphenylglyoxylic acid and 3,4-dihydroxyphenylacetonitrile under acidic conditions. Key steps include:
- Protecting hydroxyl groups with acetyl or benzyl groups to prevent undesired side reactions during condensation .
- Using anhydrous solvents (e.g., DMF or THF) and catalysts like p-toluenesulfonic acid to enhance reaction efficiency .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures .
Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR can confirm the presence of dihydroxyphenyl protons (δ 6.5–7.2 ppm) and nitrile carbons (δ 115–120 ppm). NOESY or COSY may resolve stereochemical ambiguities .
- FT-IR : Peaks at ~3350 cm (O–H stretch), 2220 cm (C≡N), and 1680 cm (C=O) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (expected [M-H]: ~369.08 Da) and fragmentation patterns to verify the backbone .
Q. How should researchers ensure stability during storage of this compound?
Methodological Answer:
- Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent oxidation of catechol groups .
- Use desiccants (e.g., silica gel) to mitigate hydrolysis of the nitrile moiety. Purity should be verified via HPLC (C18 column, mobile phase: 0.1% formic acid/acetonitrile) before use in sensitive assays .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioactivity data for dihydroxyphenyl-containing analogs?
Methodological Answer:
- Assay Standardization : Compare results under identical conditions (e.g., cell lines, antioxidant assay protocols) to isolate compound-specific effects .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may influence activity .
- Structural-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., methylated hydroxyls) to test whether oxidation potential or hydrogen bonding drives bioactivity .
Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses within CYP3A4 or CYP2D6 active sites, focusing on hydrogen bonds with hydroxyl groups and π-π stacking with aromatic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of enzyme-ligand complexes. Analyze RMSD and binding free energy (MM/PBSA) to rank affinity .
- Validate predictions with in vitro CYP inhibition assays using human liver microsomes and LC-MS quantification of metabolite formation .
Q. What strategies optimize catalytic asymmetric synthesis of this compound’s stereoisomers?
Methodological Answer:
- Chiral Catalysts : Employ organocatalysts like Cinchona alkaloids or metal complexes (e.g., Ru-BINAP) to induce enantioselectivity during the condensation step .
- Dynamic Kinetic Resolution : Use lipases (e.g., CAL-B) in biphasic systems to resolve racemic intermediates .
- Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane/isopropanol) or circular dichroism spectroscopy .
Q. How does the electronic configuration of this compound influence its reactivity in nucleophilic additions?
Methodological Answer:
- The electron-withdrawing nitrile and carbonyl groups activate the α,β-unsaturated system for Michael additions. Substituent effects can be quantified via DFT calculations (e.g., Gaussian09) to map frontier molecular orbitals and predict regioselectivity .
- Experimental validation: React with thiols (e.g., glutathione) under physiological pH and monitor adduct formation via LC-MS. Compare kinetics with analogs lacking hydroxyl groups to assess electronic contributions .
Q. What in vitro and in vivo models are appropriate for evaluating its neuroprotective potential?
Methodological Answer:
- In Vitro : Use SH-SY5Y cells treated with HO or 6-OHDA to assay antioxidant activity (measure ROS via DCFH-DA) and mitochondrial membrane potential (JC-1 dye) .
- In Vivo : Administer to rodent models of Parkinson’s (MPTP-induced) and assess dopaminergic neuron survival (TH immunohistochemistry) and behavioral outcomes (rotarod test) .
- Include pharmacokinetic studies (plasma half-life, blood-brain barrier permeability) via LC-MS/MS to correlate efficacy with bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
